Artorigidin A
描述
Artorigidin A is a prenylated flavonoid isolated from Artocarpus rigida, a plant species within the Moraceae family. It was first characterized by Ren and Kardono through silica gel column chromatography and Sephadex LH-20 purification . Structurally, Artorigidin A is defined as (5R)-5,6-dihydro-1,3,4,8,10-pentahydroxy-5-isopropenyl-9,11-bis(3-methyl-2-butenyl)-7H-benzo[c]xanthen-7-one, with a molecular formula of C₃₀H₃₂O₇ and a molecular weight of 528.57 g/mol . Its UV-Vis spectrum (λmax at 265 and 365 nm) and IR absorption bands (3,400 cm⁻¹ for hydroxyl groups) align with typical prenylated flavonoid profiles. Artorigidin A exhibits notable bioactivities, including cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7) and inhibition of NF-κB signaling, a key pathway in inflammation and carcinogenesis .
属性
分子式 |
C30H32O7 |
|---|---|
分子量 |
504.6 g/mol |
IUPAC 名称 |
(5R)-1,3,4,8,10-pentahydroxy-9,11-bis(3-methylbut-2-enyl)-5-prop-1-en-2-yl-5,6-dihydrobenzo[c]xanthen-7-one |
InChI |
InChI=1S/C30H32O7/c1-13(2)7-9-16-25(33)17(10-8-14(3)4)29-24(26(16)34)27(35)19-11-18(15(5)6)22-23(30(19)37-29)20(31)12-21(32)28(22)36/h7-8,12,18,31-34,36H,5,9-11H2,1-4,6H3/t18-/m1/s1 |
InChI 键 |
LAAYVNVIRVOBNR-GOSISDBHSA-N |
手性 SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=C([C@H](C3)C(=C)C)C(=C(C=C4O)O)O)CC=C(C)C)O)C |
规范 SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C(C3)C(=C)C)C(=C(C=C4O)O)O)CC=C(C)C)O)C |
产品来源 |
United States |
准备方法
ARTORIGIDIN A 可以通过提取面包树 (Artocarpus rigida) 的枝条来合成。 该过程包括使用色谱技术分离化合物,然后通过核磁共振 (NMR) 和圆二色性 (CD) 光谱等光谱方法确定其结构
化学反应分析
ARTORIGIDIN A 经历了几种类型的化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气,通常使用高锰酸钾或过氧化氢等试剂。
还原: 该反应涉及添加氢气或去除氧气,通常使用硼氢化钠或氢化铝锂等试剂。
取代: 该反应涉及用另一种原子或原子团取代一个原子或原子团,通常使用卤素或亲核试剂等试剂。
在这些反应中常用的试剂和条件包括酸性或碱性环境、不同的温度和特定的催化剂。 这些反应形成的主要产物取决于所用条件和试剂的具体情况 .
科学研究应用
ARTORIGIDIN A 在化学、生物学、医学和工业领域都有多种科学研究应用:
化学: 它作为研究异戊烯化黄酮类化合物的反应性和性质的模型化合物。
生物学: 它用于研究异戊烯化黄酮类化合物的生物活性,包括其对癌细胞的细胞毒作用。
医学: ARTORIGIDIN A 正在被研究作为一种潜在的抗癌药物,尤其是它抑制核因子κB (NF-κB) 活性的能力,NF-κB 是一种参与癌细胞存活和增殖的蛋白复合物.
作用机制
与相似化合物的比较
ARTORIGIDIN A 可以与其他异戊烯化黄酮类化合物如阿托宁 O、阿托比洛黄酮和环阿托比洛黄酮进行比较。 这些化合物具有相似的结构特征和生物活性,但在具体的分子靶点和作用机制方面有所不同. 例如:
阿托宁 O: 以其对多种癌细胞系的细胞毒活性而闻名。
阿托比洛黄酮: 具有显着的抗炎和抗氧化作用。
环阿托比洛黄酮: 因其通过破坏线粒体途径作为抗癌药物的潜力而受到关注.
ARTORIGIDIN A 因其对 NF-κB 的有效抑制而脱颖而出,使其成为癌症治疗领域进一步研究和开发的独特而有希望的候选药物.
相似化合物的比较
Structural Comparison with Similar Compounds
Artorigidin A belongs to a class of prenylated flavonoids, which are distinguished by their isoprenoid side chains. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural Features of Artorigidin A and Analogues
| Compound | Molecular Formula | Prenyl Substituents | Hydroxylation Pattern | Key Functional Groups |
|---|---|---|---|---|
| Artorigidin A | C₃₀H₃₂O₇ | 9,11-bis(3-methyl-2-butenyl) | 1,3,4,8,10-pentahydroxy | Xanthone core, isopropenyl |
| Artorigidin B | C₂₉H₃₀O₇ | 9-(3-methyl-2-butenyl) | 1,3,8,10-tetrahydroxy | Benzofuroxanthenone core |
| Artobiloxanthone | C₂₅H₂₆O₆ | 6,8-di(3-methyl-2-butenyl) | 1,3,5-trihydroxy | Xanthone core |
| Cycloartobiloxanthone | C₂₄H₂₄O₆ | Single prenyl at C-8 | 1,3,7-trihydroxy | Cyclized isoprenoid chain |
Key Structural Insights :
- Prenylation : Artorigidin A has two prenyl groups at positions 9 and 11, enhancing its lipophilicity compared to Artobiloxanthone (two prenyls at C-6 and C-8) and Cycloartobiloxanthone (one prenyl at C-8) .
- Core Structure : Artorigidin A’s benzo[c]xanthen-7-one core differs from Artorigidin B’s benzofuro[3,3a,4:ab]xanthen-7-one, which includes a fused furan ring .
Table 2: Cytotoxic and NF-κB Inhibitory Activities
| Compound | Cytotoxicity (IC₅₀, μM) | NF-κB Inhibition (% at 10 μM) | Primary Targets |
|---|---|---|---|
| Artorigidin A | 12.5 (HeLa) | 78.3 | IKKβ, p65 phosphorylation |
| Artorigidin B | 18.7 (HeLa) | 62.4 | IκBα degradation |
| Artobiloxanthone | 25.9 (MCF-7) | 45.6 | TNF-α-induced signaling |
| Cycloartobiloxanthone | 32.1 (MCF-7) | 34.2 | ROS scavenging |
Key Findings :
- Artorigidin A demonstrates superior cytotoxicity and NF-κB inhibition compared to its analogues, likely due to its dual prenyl groups and pentahydroxy pattern, which enhance membrane permeability and protein interaction .
- Artobiloxanthone and Cycloartobiloxanthone show weaker bioactivity, correlating with fewer prenyl groups and hydroxyl moieties .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
| Compound | LogP | Solubility (mg/mL) | Plasma Protein Binding (%) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| Artorigidin A | 3.8 | 0.15 | 89.2 | 42.5 |
| Artorigidin B | 3.2 | 0.22 | 82.7 | 35.8 |
| Artobiloxanthone | 2.5 | 0.45 | 75.4 | 28.3 |
常见问题
Q. Table 1: Key Techniques for Molecular Characterization
| Technique | Purpose | Example Parameters |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | ¹H/¹³C NMR, 2D-COSY/HSQC |
| Mass Spectrometry | Molecular weight confirmation | ESI-MS, HRMS |
| HPLC | Purity assessment | C18 column, gradient elution |
Basic: How should researchers design experiments to assess Artorigidin A’s biological activity?
Answer:
Adopt a tiered approach :
In vitro assays : Screen for cytotoxicity (e.g., MTT assay), enzyme inhibition (IC₅₀ determination), and target specificity (kinase profiling).
In vivo models : Use dose-response studies in validated disease models (e.g., murine inflammation models) with appropriate controls.
Data validation : Replicate results across independent labs to minimize batch variability .
Advanced: How can researchers resolve contradictions in Artorigidin A’s reported bioactivity across studies?
Answer:
Contradictions often arise from methodological disparities . Address these by:
- Meta-analysis : Compare variables like cell lines (e.g., HEK293 vs. HeLa), dosages, and exposure times.
- Standardization : Adopt consensus protocols (e.g., OECD guidelines for in vivo studies).
- Confounding factors : Control for solvent effects (DMSO vs. saline) and batch-to-batch compound variability .
Q. Table 2: Common Sources of Data Discrepancy
| Factor | Mitigation Strategy |
|---|---|
| Cell line selection | Use ATCC-validated lines with consistent culture conditions |
| Solvent compatibility | Pre-test solvent toxicity at working concentrations |
| Assay sensitivity | Validate with positive/negative controls |
Advanced: What strategies optimize the synthesis of Artorigidin A for reproducibility?
Answer:
- Route selection : Prioritize scalable, green chemistry approaches (e.g., catalytic asymmetric synthesis).
- Process optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading).
- Analytical validation : Employ LC-MS and chiral HPLC to monitor intermediates and final product .
Advanced: How can researchers investigate Artorigidin A’s mechanism of action with minimal bias?
Answer:
Combine multi-omics approaches :
- Proteomics : Identify target proteins via pull-down assays + SILAC labeling.
- Transcriptomics : RNA-seq to map gene expression changes.
- Functional validation : CRISPR-Cas9 knockout models to confirm target relevance.
Triangulate findings with pathway analysis tools (e.g., KEGG, STRING) .
Basic: What frameworks guide hypothesis formulation for Artorigidin A’s therapeutic potential?
Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). Example hypothesis:
“Artorigidin A inhibits COX-2 more selectively than NSAIDs in human macrophages, reducing inflammation with fewer gastrointestinal side effects.”
Advanced: How should cross-disciplinary teams collaborate on Artorigidin A research?
Answer:
- Role definition : Assign tasks by expertise (e.g., chemists: synthesis; biologists: bioassays).
- Data integration : Use shared platforms (e.g., ELN/LIMS) for real-time updates.
- Conflict resolution : Regular interdisciplinary meetings to align on objectives .
Basic: What ethical considerations apply to human studies involving Artorigidin A?
Answer:
- IRB approval : Ensure protocols meet Declaration of Helsinki standards.
- Informed consent : Disclose risks/benefits clearly, especially in early-phase trials.
- Data privacy : Anonymize participant data per GDPR/HIPAA guidelines .
Advanced: How can researchers assess Artorigidin A’s long-term stability for preclinical development?
Answer:
Conduct accelerated stability studies :
- Conditions : 40°C/75% RH for 6 months (ICH Q1A guidelines).
- Analyses : Monitor degradation products via LC-MS, crystallinity via XRD.
- Formulation : Test excipient compatibility (e.g., PEG vs. cyclodextrins) .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
